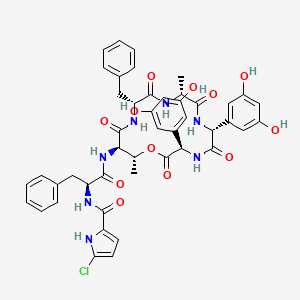
Risperidone Isoxazole-N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Risperidone Isoxazole-N-oxide is a compound with the molecular formula C23H27FN4O3 and a molecular weight of 426.48 . It is a derivative of Risperidone, an atypical antipsychotic belonging to the chemical class of benzisoxazole derivatives .
Synthesis Analysis
The synthesis of isoxazoles, including Risperidone Isoxazole-N-oxide, has been a subject of research for many years . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Molecular Structure Analysis
The molecular structure of Risperidone Isoxazole-N-oxide is derived from its parent compound, Risperidone. The key difference is the presence of an N-oxide group in the isoxazole ring .
Chemical Reactions Analysis
Isoxazoles, including Risperidone Isoxazole-N-oxide, are known for their synthetic availability and special chemical properties . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Physical And Chemical Properties Analysis
Risperidone Isoxazole-N-oxide is a neat compound with a molecular weight of 426.48 . More specific physical and chemical properties were not found in the search results.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Isoxazoles, including Risperidone Isoxazole-N-oxide, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing eco-friendly synthetic strategies and exploring their potential biological activities .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Risperidone Isoxazole-N-oxide involves the modification of Risperidone, which is a benzisoxazole derivative. The benzisoxazole ring of Risperidone is converted to an isoxazole ring by reacting it with hydroxylamine hydrochloride. This is followed by oxidation of the resulting isoxazole compound to yield Risperidone Isoxazole-N-oxide.", "Starting Materials": ["Risperidone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetone", "Hydrogen peroxide"], "Reaction": ["Step 1: Risperidone is dissolved in acetone and hydroxylamine hydrochloride is added to it. The mixture is heated at reflux for several hours to obtain the isoxazole intermediate.", "Step 2: The isoxazole intermediate is then oxidized using hydrogen peroxide and sodium hydroxide as the oxidizing agents. The reaction is carried out at room temperature for several hours.", "Step 3: The resulting Risperidone Isoxazole-N-oxide is purified by column chromatography or recrystallization."] } | |
CAS-Nummer |
1391053-34-1 |
Produktname |
Risperidone Isoxazole-N-oxide |
Molekularformel |
C23H27FN4O3 |
Molekulargewicht |
426.492 |
IUPAC-Name |
3-[2-[4-(6-fluoro-2-oxido-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-28(22)30/h5-6,14,16H,2-4,7-13H2,1H3 |
InChI-Schlüssel |
FPKJDGJFFARVMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=[N+](OC5=C4C=CC(=C5)F)[O-] |
Synonyme |
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl-2-oxido)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





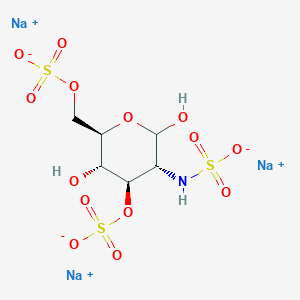
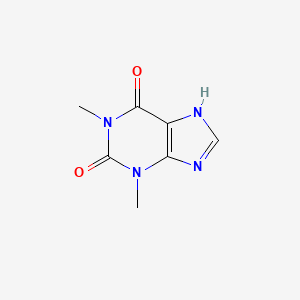

![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)
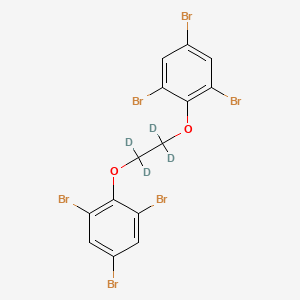
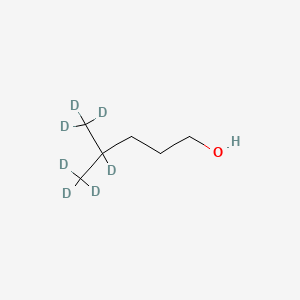
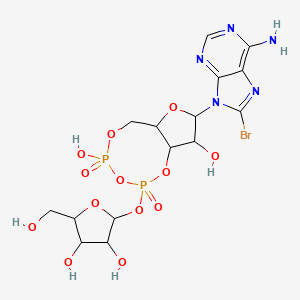
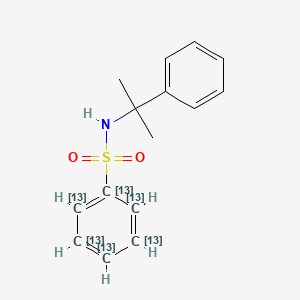
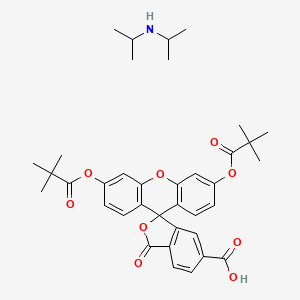
![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

